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molecular formula C12H12N2O B8330565 5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-ol

5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-ol

Cat. No. B8330565
M. Wt: 200.24 g/mol
InChI Key: CWWRVLWPIMZIAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07560558B2

Procedure details

(4,5-Dimethylfuran-2-yl)-(2-pyridyl)-methanone (1.6 g), methanol (15 ml), and a 28% aqueous ammonia solution (15 ml) were placed in a sealed tube, and the mixture was stirred at 160° C. overnight. The reaction solution was cooled to room temperature, the solvent was then removed by distillation under the reduced pressure, and the residue was purified by column chromatography using hexane-ethyl acetate to give 5,6-dimethyl-[2,2′]-bipyridin-3-ol (1.2 g, yield 75%).
Name
(4,5-Dimethylfuran-2-yl)-(2-pyridyl)-methanone
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)=O)[O:5][C:6]=1[CH3:7].[NH3:16]>CO>[CH3:1][C:2]1[CH:3]=[C:4]([OH:5])[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)=[N:16][C:6]=1[CH3:7]

Inputs

Step One
Name
(4,5-Dimethylfuran-2-yl)-(2-pyridyl)-methanone
Quantity
1.6 g
Type
reactant
Smiles
CC=1C=C(OC1C)C(=O)C1=NC=CC=C1
Name
Quantity
15 mL
Type
reactant
Smiles
N
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 160° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was then removed by distillation under the reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1C=C(C(=NC1C)C1=NC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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